molecular formula C5H8O14P3-5 B1259764 5-Phosphoribosyl 1-pyrophosphate

5-Phosphoribosyl 1-pyrophosphate

Cat. No. B1259764
M. Wt: 385.03 g/mol
InChI Key: PQGCEDQWHSBAJP-TXICZTDVSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-phosphonato-alpha-D-ribofuranosyl diphosphate(5-) is pentaanion of 5-O-phosphono-alpha-D-ribofuranosyl diphosphate arising from deprotonation of the phosphate and diphosphate OH groups;  major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 5-O-phosphono-alpha-D-ribofuranosyl diphosphate.

Scientific Research Applications

Methodological Developments in Determination

  • Micheli, Pompucci, and Marcolongo (1975) developed a spectrophotometric method for determining 5-phosphoribosyl 1-pyrophosphate (PRPP) levels in cells. This method offers advantages over radiochemical techniques, being simpler, faster, and less expensive (Micheli, Pompucci, & Marcolongo, 1975).

Biochemical Understanding

  • Dennis et al. (2000) explored the spontaneous breakdown of PRPP, revealing the formation of various products including ribose 5-phosphate, indicative of complex biochemical pathways (Dennis, Puskas, Stasaitis, & Sandwick, 2000).
  • Greene, Boyle, and Seegmiller (1970) found that PRPP stabilizes adenine phosphoribosyltransferase against heat inactivation, highlighting its role in enzyme regulation (Greene, Boyle, & Seegmiller, 1970).

Advanced Applications

  • Smithers and O'Sullivan (1984) conducted a study on phosphorothioate analogs of PRPP, using 31P nuclear magnetic resonance (NMR) to analyze their properties. This study suggests potential applications of these analogs in probing reactions catalyzed by phosphoribosyltransferase enzymes (Smithers & O'Sullivan, 1984).

PRPP in Plant Biology

  • Ashihara (2016) reviewed the biosynthesis of PRPP in plants, discussing the importance of PRPP in nucleotide, tryptophan, and histidine synthesis, and its role in various physiological phenomena in plants (Ashihara, 2016).

Relationship with Metabolic Diseases

  • Baliś and Higgins (1987) discussed the relevance of PRPP in the origin of certain metabolic diseases, noting that imbalances in PRPP levels can lead to conditions such as Lesch-Nyhan disease or gout (Baliś & Higgins, 1987).

Enzymatic Studies

  • Nosal, Switzer, and Becker (1993) characterized human 5-phosphoribosyl-1-pyrophosphate synthetase isozymes, highlighting differences in their kinetic properties and sensitivities to inhibitors. This research contributes to understanding the enzyme's role in proliferating cells (Nosal, Switzer, & Becker, 1993).

properties

Molecular Formula

C5H8O14P3-5

Molecular Weight

385.03 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C5H13O14P3/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13)/p-5/t2-,3-,4-,5-/m1/s1

InChI Key

PQGCEDQWHSBAJP-TXICZTDVSA-I

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-]

Canonical SMILES

C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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